molecular formula C12H14N2 B13934286 1,3,6,8-Tetramethyl-2,7-naphthyridine CAS No. 88300-52-1

1,3,6,8-Tetramethyl-2,7-naphthyridine

Cat. No.: B13934286
CAS No.: 88300-52-1
M. Wt: 186.25 g/mol
InChI Key: BPEYFVCOPHRJPE-UHFFFAOYSA-N
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Description

1,3,6,8-Tetramethyl-2,7-naphthyridine is a nitrogen-containing heterocyclic compound It belongs to the naphthyridine family, which is characterized by a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,6,8-Tetramethyl-2,7-naphthyridine typically involves the condensation of appropriate pyridine derivatives. One common method involves the reaction of 2,6-diaminopyridine with 3-oxo-butyraldehyde dimethyl acetal, followed by cyclization and methylation steps . The reaction conditions often include the use of solvents like dioxane and catalysts such as selenium dioxide for oxidation steps .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory methods mentioned above, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

1,3,6,8-Tetramethyl-2,7-naphthyridine can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like selenium dioxide.

    Reduction: Employing reducing agents such as sodium borohydride.

    Substitution: Halogenation and alkylation reactions are common.

Common Reagents and Conditions

    Oxidation: Selenium dioxide in dioxane.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthyridine carboxaldehydes, while substitution reactions can introduce various functional groups onto the naphthyridine core .

Mechanism of Action

The mechanism of action of 1,3,6,8-Tetramethyl-2,7-naphthyridine varies depending on its application:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,6,8-Tetramethyl-2,7-naphthyridine is unique due to its specific methylation pattern, which can influence its chemical reactivity and biological activity. This distinct structure allows for targeted applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

88300-52-1

Molecular Formula

C12H14N2

Molecular Weight

186.25 g/mol

IUPAC Name

1,3,6,8-tetramethyl-2,7-naphthyridine

InChI

InChI=1S/C12H14N2/c1-7-5-11-6-8(2)14-10(4)12(11)9(3)13-7/h5-6H,1-4H3

InChI Key

BPEYFVCOPHRJPE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=N1)C)C(=NC(=C2)C)C

Origin of Product

United States

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